molecular formula C12H6BrF3O2 B2472436 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 646989-69-7

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde

Cat. No.: B2472436
CAS No.: 646989-69-7
M. Wt: 319.077
InChI Key: MRNMDAQYNVRKOL-UHFFFAOYSA-N
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Description

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde is a halogenated aromatic aldehyde featuring a furan backbone substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. This compound is structurally characterized by a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring, which is attached to the 5-position of the furan-2-carbaldehyde moiety. The trifluoromethyl group confers electron-withdrawing properties, while bromine enhances molecular weight and polarizability.

Properties

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O2/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMDAQYNVRKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura reaction facilitates the coupling of 5-bromo-2-furaldehyde with 4-bromo-2-(trifluoromethyl)phenylboronic acid under palladium catalysis. The general mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Catalyst Selection :

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : Preferred for its air stability and high activity in polar solvents.
  • Palladium acetate [Pd(OAc)₂] with ancillary ligands : Alternative for reactions requiring milder conditions.

Base and Solvent Systems :

Base Solvent Mixture Temperature Yield
K₂CO₃ Ethanol/Water/Toluene 70°C 95%
NaHCO₃ THF/Water 80°C 100%

The choice of base significantly impacts reaction efficiency. Potassium carbonate in ethanol/water/toluene achieves rapid coupling at 70°C, while sodium bicarbonate in THF/water necessitates prolonged reflux but affords quantitative yields.

Stepwise Synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic Acid

The boronic acid precursor is synthesized via directed ortho-metalation of 4-bromo-2-(trifluoromethyl)aniline, followed by borylation with trimethyl borate. Key steps include:

  • Lithiation : Treatment of 4-bromo-2-(trifluoromethyl)aniline with LDA (lithium diisopropylamide) at -78°C to generate a benzyllithium intermediate.
  • Borylation : Quenching with trimethyl borate yields the boronic acid after acidic workup.

Challenges :

  • The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating strong bases for metalation.
  • Regioselective bromination at the para position requires careful control of electrophilic substitution conditions.

Optimization of Reaction Parameters

Temperature and Reaction Time

Elevated temperatures (70–90°C) accelerate transmetallation but risk aldehyde oxidation. A balance is struck by employing inert atmospheres (argon) and sealed reaction vessels. For example:

  • 70°C overnight : Achieves 95% conversion with minimal side products.
  • 80°C for 72 hours : Necessary for sterically hindered boronic acids, though impractical for industrial scaling.

Solvent Effects

Biphasic solvent systems (e.g., ethanol/water/toluene) enhance catalyst stability and substrate solubility. Polar aprotic solvents like THF improve boronic acid reactivity but require stringent anhydrous conditions.

Purification and Characterization

Post-reaction workup involves:

  • Liquid-Liquid Extraction : Ethyl acetate partitions the product from aqueous bases.
  • Chromatographic Purification : Silica gel chromatography with chloroform/methanol (9:1) eluent removes residual palladium and unreacted starting materials.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.65 (s, 1H, CHO), 7.98 (d, J = 8.7 Hz, 1H, Ar-H), 7.31 (d, J = 3.7 Hz, 1H, Furan-H), 6.60 (dd, J = 8.7, 2.3 Hz, 1H, Ar-H).
  • MS (ESI) : m/z 319.07 [M+H]⁺, consistent with the molecular formula C₁₂H₇BrF₃O₂.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling of 5-iodo-2-furaldehyde with 4-bromo-2-(trifluoromethyl)phenyl iodide offers a palladium-free alternative. However, yields are suboptimal (<60%) due to homocoupling byproducts.

Friedel-Crafts Acylation

Attempted acylation of 2-furaldehyde with 4-bromo-2-(trifluoromethyl)benzoyl chloride under AlCl₃ catalysis failed to yield the target compound, underscoring the incompatibility of Lewis acids with the aldehyde group.

Industrial-Scale Considerations

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on carbon) enable recovery via filtration, reducing metal contamination in the product.

Continuous Flow Synthesis

Microreactor systems minimize reaction times (2–4 hours) and improve heat transfer, though initial capital costs are prohibitive for small-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furancarboxylic acid.

    Reduction: 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of furaldehyde compounds exhibit anticancer properties. Specifically, 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde has been studied for its effects on cancer cell lines. A study demonstrated that similar furan derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that furan derivatives possess activity against various bacterial strains. The presence of bromine and trifluoromethyl groups enhances the biological activity of these compounds, suggesting that this compound could be effective against resistant bacterial strains .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and chemical resistance. Research has shown that incorporating such compounds into polymers can enhance their mechanical properties and durability .

Fluorinated Materials
The trifluoromethyl group in the compound contributes to its hydrophobic characteristics, making it suitable for applications in creating fluorinated materials. These materials are often used in coatings and films that require water and oil repellency, which is valuable in various industrial applications .

Organic Synthesis Applications

Building Block in Synthesis
this compound is utilized as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through reactions such as Suzuki coupling and other cross-coupling reactions. Its reactivity allows it to participate in the formation of various carbon-carbon bonds, facilitating the development of new organic compounds .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in specific cancer cell lines; potential for drug development.
Antimicrobial PropertiesEffective against resistant bacterial strains; enhanced activity due to bromine and trifluoromethyl groups.
Polymer ChemistryImproved mechanical properties and thermal stability when used as a polymer additive.
Fluorinated MaterialsDemonstrated hydrophobic properties suitable for coatings and films.
Organic SynthesisSuccessfully used as a building block for complex molecule synthesis via cross-coupling reactions.

Mechanism of Action

The mechanism of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and structural differences between 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde and its analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Features
This compound 4-Br, 2-CF₃ C₁₂H₆BrF₃O₂ 318.9 (calculated) Not reported Not explicitly listed High polarity due to -CF₃ and Br; potential for bioactivity
5-(4-Bromophenyl)-2-furaldehyde 4-Br C₁₁H₇BrO₂ 251.08 153 20005-42-9 Simpler structure; higher melting point
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Br, 2-F C₁₁H₆BrFO₂ 277.07 Not reported Not listed Fluorine enhances electronegativity
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde 4-Br, 2-Cl C₁₁H₆BrClO₂ 293.52 Not reported 874592-31-1 Chlorine increases molecular weight
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-Cl, 4-CF₃ C₁₂H₆ClF₃O₂ 274.62 86–87 306936-04-9 Lower melting point; substituent position swap
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde 3-CF₃ C₁₂H₇F₃O₂ 240.18 Not reported Not listed Meta-substitution alters steric effects

Structural and Electronic Effects

  • Halogen vs. Trifluoromethyl : Replacing chlorine or fluorine with bromine increases molecular weight and polarizability (e.g., 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde, MW 293.52 vs. target compound MW ~318.9) .

Melting Point Trends

  • The presence of bromine and trifluoromethyl groups generally elevates melting points due to increased molecular symmetry and intermolecular interactions. For example, 5-(4-Bromophenyl)-2-furaldehyde melts at 153°C, whereas 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (with a lighter Cl atom and different substituent arrangement) melts at 86–87°C . The target compound’s melting point is expected to fall between these values, though experimental data are lacking.

Biological Activity

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H6BrF3O2
  • Molecular Weight : 307.08 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and potentially its biological activity by influencing membrane permeability and binding affinity to biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
  • Antimicrobial Activity : Studies suggest that it may disrupt bacterial cell membranes or inhibit biofilm formation, making it a candidate for antimicrobial applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.5 μg/mL
Pseudomonas aeruginosa125 μg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to such agents due to their cell wall structure.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown:

  • Cell Line Tested : Human breast cancer (MCF-7)
  • IC50 Value : 15 μM after 48 hours of exposure

This suggests a potential role in cancer therapy, warranting further investigation into its efficacy and mechanism of action against cancer cells.

Case Studies

  • Antibiofilm Activity : A study investigated the effect of this compound on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as an antibiofilm agent .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in vitro, suggesting that derivatives of furaldehyde could protect neuronal cells from oxidative stress, indicating a possible application in neurodegenerative diseases .

Research Findings

Recent research has focused on the synthesis and modification of furaldehyde derivatives to enhance their biological activity. The trifluoromethyl group has been identified as a crucial element for increasing potency against various biological targets.

Summary of Findings

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Demonstrated cytotoxicity against specific cancer cell lines.
  • Biofilm Disruption : Significant reduction in biofilm formation observed in laboratory studies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde?

Methodological Answer:
The synthesis typically involves coupling a brominated aryl halide with a furfural derivative. For example, Suzuki-Miyaura cross-coupling or Ullmann reactions are common. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or CuI for coupling reactions .
  • Solvent : Ethanol (EtOH) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature : 80–110°C under reflux to ensure complete conversion .
  • Base : Sodium carbonate (Na₂CO₃) or potassium tert-butoxide (t-BuOK) to deprotonate intermediates .
    Validate purity via HPLC (>98%) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates. For instance:

  • Reaction Design : Use ICReDD’s hybrid computational-experimental approach to identify energetically favorable pathways .
  • Parameter Screening : Apply machine learning to analyze solvent effects, catalyst efficiency, and steric hindrance from the trifluoromethyl group .
  • Validation : Compare computed activation energies with experimental yields to refine computational models .

Basic: What characterization techniques resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Methodological Answer:

  • NMR : Use 2D techniques (COSY, HSQC) to distinguish overlapping signals from the furan ring (δ 6.5–7.5 ppm) and aryl bromine/CF₃ groups (δ 7.8–8.2 ppm) .
  • HPLC-MS : Pair with diode-array detection (DAD) to confirm molecular weight (M.Wt ~305.1 g/mol) and rule out byproducts .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Advanced: How to analyze discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression to compare IC₅₀ values under varying assay conditions (e.g., cell lines, serum concentrations) .
  • Target Profiling : Perform kinase or receptor binding assays to identify off-target interactions that may explain variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from PubChem or ChEMBL, adjusting for experimental biases .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials to prevent photodegradation of the furan ring .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis; confirm stability via UV-Vis (λmax ~270 nm) over 72 hours .

Advanced: How to design a multifactorial experiment for optimizing catalytic efficiency?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design (CCD) to test variables: catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (logP 1.5–4.0) .
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts .
  • Validation : Replicate optimal conditions (e.g., 2 mol% Pd, 90°C in toluene) in triplicate to ensure reproducibility .

Basic: How to assess the compound’s potential as a bioactive scaffold?

Methodological Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs .
  • In Vitro Assays : Test against a panel of cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with cisplatin as a positive control .

Advanced: What mechanistic studies elucidate the role of the trifluoromethyl group in reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps influenced by CF₃ .
  • Electron Density Mapping : Use DFT calculations to visualize how CF₃ affects charge distribution in transition states .
  • Competition Experiments : Compete with non-fluorinated analogs to quantify electronic vs. steric contributions .

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